2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
Description
2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a triazole ring
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
2-cyclopentyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H18N4OS/c19-14(7-11-3-1-2-4-11)15-8-12-9-18(17-16-12)13-5-6-20-10-13/h5-6,9-11H,1-4,7-8H2,(H,15,19) |
InChI Key |
QARYWNPHGFMPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Cyclopentyl Group Introduction: The cyclopentyl group can be attached via a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Triazole Ring Formation
A copper(I)-catalyzed click chemistry approach is commonly employed to form the triazole ring. This method typically involves the reaction of thiophen-3-carboxaldehyde with azide derivatives under copper(I) catalysis.
| Method | Key Reagents | Conditions |
|---|---|---|
| Click Chemistry | Cu(I) catalyst, thiophen-3-carboxaldehyde, azide | DMF, room temperature |
| Microwave-Assisted | Azide, thiophen-3-carboxaldehyde | Microwave irradiation |
Amide Bond Formation
Amide bonds are formed using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) . For example:
-
HATU/DIPEA : Used for coupling cyclopentyl acetamide with the triazole intermediate .
-
EDC/DMSO : Alternative method for amide formation in acidic/neutral pH conditions .
Amide Bond Formation
The reaction proceeds via a two-step mechanism:
-
Activation : The carboxylic acid is activated by coupling agents (e.g., HATU) to form an active intermediate.
-
Nucleophilic Attack : The amine attacks the activated intermediate, releasing the coupling agent byproducts .
Triazole Ring Formation
The click reaction between azides and alkynes (or aldehydes) under copper(I) catalysis follows a Huisgen cycloaddition , forming a five-membered triazole ring.
Chemical Reactions and Transformations
The compound undergoes several characteristic reactions:
Hydrolysis
Amide bonds can hydrolyze under acidic or basic conditions, yielding carboxylic acids or amines.
Alkylation
The triazole ring’s nitrogen atoms may participate in alkylation reactions, depending on substituents.
Substitution
The thiophen-3-yl group can undergo electrophilic substitution reactions (e.g., bromination or nitration).
Characterization
-
NMR Spectroscopy : Confirms the molecular structure and purity.
-
Mass Spectrometry (MS) : Validates the molecular weight (290.39 g/mol).
Purification
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide exhibit significant antiviral properties. For instance, triazole derivatives have been investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2. These compounds showed promising results in inhibiting viral replication and could serve as potential therapeutic agents against COVID-19 .
Anticancer Properties
Research has also highlighted the anticancer potential of triazole derivatives. A study demonstrated that compounds containing the triazole ring could inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific application of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide in this context remains an area for future research but is supported by the broader efficacy of triazole compounds in oncology .
Pesticidal Activity
Triazole-based compounds are known for their fungicidal properties. The incorporation of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide into agricultural formulations could enhance the efficacy of crop protection products. Preliminary studies suggest that such compounds can effectively control fungal pathogens while minimizing environmental impact .
Polymer Chemistry
The unique chemical structure of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide allows for its use as a building block in polymer synthesis. Its incorporation into polymer matrices could improve mechanical properties and thermal stability. Research into the synthesis of novel polymers using this compound is ongoing, with potential applications in coatings and composite materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiophene and triazole rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-{[1-(tetrahydro-3-thiophenyl)-4-piperidinyl]methyl}acetamide
- 2-chloro-N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide
Uniqueness
2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is unique due to the presence of both a thiophene and a triazole ring, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and material science.
Biological Activity
2-Cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS#: 2034539-48-3) is a synthetic compound characterized by its unique structural features, including a cyclopentyl group and a thiophene-substituted triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
The molecular formula of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is , with a molecular weight of 290.39 g/mol. Its structure provides a basis for its interaction with various biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 g/mol |
| CAS Number | 2034539-48-3 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and triazole rings have shown activity against various bacterial strains.
In a comparative study, triazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism often involves the activation of caspase pathways leading to programmed cell death .
A recent investigation into related thiazole and triazole derivatives revealed that modifications to the core structure significantly influenced their anticancer efficacy. For example, compounds with specific substitutions demonstrated enhanced cytotoxicity against cancer cells compared to their unsubstituted counterparts .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives found that those with thiophene substitutions exhibited MIC values as low as 8 µg/mL against resistant bacterial strains. This suggests that the incorporation of thiophene enhances the antimicrobial activity of the triazole framework .
Case Study 2: Anticancer Mechanism
In an assessment of anticancer activity, compounds similar to 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide were tested against A549 cells. The results indicated significant apoptosis induction through mitochondrial pathways, highlighting the potential of these compounds as therapeutic agents in oncology .
Q & A
Synthesis Optimization
Q: What methodological considerations are critical for optimizing the synthesis of 2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide via copper-catalyzed azide-alkyne cycloaddition (CuAAC)? A:
- Reagent Ratios: Use a 1:1 molar ratio of azide (e.g., 2-azidoacetamide derivatives) and alkyne (e.g., cyclopentyl-propargyl derivatives) to minimize side reactions.
- Catalyst: Copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system ensures regioselective 1,4-triazole formation .
- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm completion within 6–8 hours at room temperature.
- Workup: Extract with ethyl acetate, wash with brine, and recrystallize from ethanol for purity .
Structural Characterization
Q: Which advanced analytical techniques are recommended for unambiguous structural confirmation of this compound? A:
- Spectroscopy:
- Mass Spectrometry: HRMS (e.g., [M+H]+ calculated vs. observed) confirms molecular formula .
- X-ray Crystallography: Use SHELX (SHELXL/SHELXS) for refinement, resolving anisotropic displacement parameters and hydrogen bonding networks .
Data Contradictions
Q: How can researchers address discrepancies in crystallographic data refinement for triazole-containing acetamides? A:
- Multi-Molecule Asymmetric Units: Analyze conformational differences (e.g., dihedral angles between aryl and triazole rings, as seen in with variations up to 77.5°) .
- Hydrogen Bonding: Use SHELXL’s restraints for N–H···O interactions and validate via R-factor convergence (e.g., R < 0.04 for high-resolution data) .
- Validation Tools: Employ WinGX/ORTEP for geometry checks and packing analysis to resolve steric clashes .
Biological Activity Profiling
Q: What experimental strategies are effective for evaluating this compound’s bioactivity against enzyme targets? A:
- In Vitro Assays: Screen against kinase or protease targets using fluorescence-based assays (e.g., IC50 determination) .
- Molecular Docking: Model interactions with active sites (e.g., triazole coordination to metal ions in enzymes) using software like AutoDock, referencing similar acetamide derivatives .
- SAR Studies: Modify substituents (e.g., thiophene vs. phenyl groups) to correlate structure with activity .
Physicochemical Properties
Q: How can researchers determine solubility and stability parameters critical for pharmacological studies? A:
- Solubility: Use shake-flask method in PBS/DMSO and quantify via HPLC .
- Thermal Stability: Perform DSC/TGA to identify decomposition points (>200°C typical for acetamides) .
- pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via LC-MS .
Crystal Packing Analysis
Q: How does molecular conformation influence crystal packing and intermolecular interactions? A:
- Hydrogen Bonding: Identify R₂²(10) dimer motifs via N–H···O bonds (e.g., shows dimerization driving packing) .
- π-Stacking: Analyze dihedral angles between aromatic systems (e.g., thiophene-triazole interactions) using Mercury software .
- Torsional Flexibility: Compare energy-minimized conformers (e.g., cyclopentyl group orientation) with crystallographic data .
Regioselectivity in Triazole Formation
Q: How can regioselectivity be ensured during 1,2,3-triazole synthesis? A:
- Catalyst Choice: Cu(I) catalysts (e.g., Cu(OAc)₂) favor 1,4-regioisomers, while Ru catalysts yield 1,5-products .
- Kinetic Control: Shorter reaction times (6–8 hrs) and lower temperatures (RT) prevent isomerization .
- Characterization: Use NOESY NMR to distinguish regioisomers via spatial proton correlations .
Isomer Differentiation
Q: What spectroscopic methods differentiate regioisomers or tautomers of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
